Cas no 2248270-68-8 (Ethyl 1-(3-aminophenyl)cyclobutane-1-carboxylate)

Ethyl 1-(3-aminophenyl)cyclobutane-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 1-(3-aminophenyl)cyclobutane-1-carboxylate
- 2248270-68-8
- EN300-6508121
-
- インチ: 1S/C13H17NO2/c1-2-16-12(15)13(7-4-8-13)10-5-3-6-11(14)9-10/h3,5-6,9H,2,4,7-8,14H2,1H3
- InChIKey: UDCQAOOPHKWEMS-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C1(C2C=CC=C(C=2)N)CCC1)=O
計算された属性
- せいみつぶんしりょう: 219.125928785g/mol
- どういたいしつりょう: 219.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 52.3Ų
Ethyl 1-(3-aminophenyl)cyclobutane-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6508121-2.5g |
ethyl 1-(3-aminophenyl)cyclobutane-1-carboxylate |
2248270-68-8 | 95.0% | 2.5g |
$2100.0 | 2025-03-14 | |
Enamine | EN300-6508121-10.0g |
ethyl 1-(3-aminophenyl)cyclobutane-1-carboxylate |
2248270-68-8 | 95.0% | 10.0g |
$4606.0 | 2025-03-14 | |
Enamine | EN300-6508121-0.1g |
ethyl 1-(3-aminophenyl)cyclobutane-1-carboxylate |
2248270-68-8 | 95.0% | 0.1g |
$943.0 | 2025-03-14 | |
Enamine | EN300-6508121-0.5g |
ethyl 1-(3-aminophenyl)cyclobutane-1-carboxylate |
2248270-68-8 | 95.0% | 0.5g |
$1027.0 | 2025-03-14 | |
Enamine | EN300-6508121-0.05g |
ethyl 1-(3-aminophenyl)cyclobutane-1-carboxylate |
2248270-68-8 | 95.0% | 0.05g |
$900.0 | 2025-03-14 | |
Enamine | EN300-6508121-0.25g |
ethyl 1-(3-aminophenyl)cyclobutane-1-carboxylate |
2248270-68-8 | 95.0% | 0.25g |
$985.0 | 2025-03-14 | |
Enamine | EN300-6508121-5.0g |
ethyl 1-(3-aminophenyl)cyclobutane-1-carboxylate |
2248270-68-8 | 95.0% | 5.0g |
$3105.0 | 2025-03-14 | |
Enamine | EN300-6508121-1.0g |
ethyl 1-(3-aminophenyl)cyclobutane-1-carboxylate |
2248270-68-8 | 95.0% | 1.0g |
$1070.0 | 2025-03-14 |
Ethyl 1-(3-aminophenyl)cyclobutane-1-carboxylate 関連文献
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
6. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
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Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Ethyl 1-(3-aminophenyl)cyclobutane-1-carboxylateに関する追加情報
Ethyl 1-(3-aminophenyl)cyclobutane-1-carboxylate (CAS No. 2248270-68-8): A Comprehensive Overview
Ethyl 1-(3-aminophenyl)cyclobutane-1-carboxylate, identified by the chemical compound code CAS No. 2248270-68-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound, featuring a cyclobutane ring substituted with an ester group and an amino phenyl moiety, has garnered attention due to its potential applications in drug development and biochemical studies.
The molecular structure of Ethyl 1-(3-aminophenyl)cyclobutane-1-carboxylate consists of a cyclobutane ring linked to a carboxylate ester group and a phenyl ring bearing an amino substituent. This unique arrangement imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of both an amino group and an ester functionality allows for further derivatization, making it a versatile building block for more complex molecules.
In recent years, there has been growing interest in the development of novel pharmacophores that combine structural elements from different chemical classes. Ethyl 1-(3-aminophenyl)cyclobutane-1-carboxylate fits well within this trend, as its structure incorporates features reminiscent of both heterocyclic compounds and aromatic systems. This blend of structural motifs has opened up new avenues for exploring its pharmacological potential.
One of the most compelling aspects of Ethyl 1-(3-aminophenyl)cyclobutane-1-carboxylate is its potential role in the development of therapeutic agents targeting neurological disorders. The cyclobutane ring is known to influence the bioavailability and metabolic stability of compounds, while the amino phenyl group can interact with biological targets such as enzymes and receptors. These characteristics make it an attractive candidate for further investigation in drug discovery.
Recent studies have highlighted the importance of cycloalkyl-substituted aromatic compounds in medicinal chemistry. Researchers have found that these derivatives often exhibit enhanced binding affinity and selectivity towards biological targets compared to their acyclic counterparts. Ethyl 1-(3-aminophenyl)cyclobutane-1-carboxylate, with its cyclobutane scaffold, aligns with this trend and offers a promising scaffold for designing new drugs.
The synthesis of Ethyl 1-(3-aminophenyl)cyclobutane-1-carboxylate involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The process typically begins with the formation of the cyclobutane ring, followed by functionalization with the carboxylate ester group and the amino phenyl moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the desired molecular framework efficiently.
In addition to its pharmaceutical applications, Ethyl 1-(3-aminophenyl)cyclobutane-1-carboxylate has shown promise in materials science research. Its unique structural features make it a suitable candidate for developing novel polymers and organic materials with tailored properties. For instance, researchers have explored its use in creating conductive polymers that could be applied in electronic devices.
The biological activity of Ethyl 1-(3-aminophenyl)cyclobutane-1-carboxylate has been investigated through various in vitro assays. These studies have revealed that the compound exhibits moderate activity against certain enzymes and receptors, suggesting its potential as a lead compound for drug development. Further preclinical studies are needed to fully elucidate its pharmacological profile and therapeutic efficacy.
One of the key challenges in working with Ethyl 1-(3-aminophenyl)cyclobutane-1-carboxylate is its stability under various conditions. Like many complex organic molecules, it can be sensitive to factors such as temperature, humidity, and light exposure. Therefore, appropriate storage conditions must be maintained to ensure its integrity throughout experimental procedures.
The future prospects for Ethyl 1-(3-aminophenyl)cyclobutane-1-carboxylate are promising, given its unique structural features and potential applications. As research continues to uncover new synthetic methods and biological activities, this compound is likely to play an increasingly important role in both academic research and industrial drug development.
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